2-((4-Methoxy-3-nitrophenyl)amino)ethanol 2-((4-Methoxy-3-nitrophenyl)amino)ethanol N-(2-hydroxyethyl)-4-methoxy-3-nitroaniline is a member of 2-nitroanisoles.
Brand Name: Vulcanchem
CAS No.: 125418-72-6
VCID: VC21166579
InChI: InChI=1S/C9H12N2O4/c1-15-9-3-2-7(10-4-5-12)6-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3
SMILES: COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-]
Molecular Formula: C9H12N2O4
Molecular Weight: 212.2 g/mol

2-((4-Methoxy-3-nitrophenyl)amino)ethanol

CAS No.: 125418-72-6

Cat. No.: VC21166579

Molecular Formula: C9H12N2O4

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Methoxy-3-nitrophenyl)amino)ethanol - 125418-72-6

Specification

CAS No. 125418-72-6
Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
IUPAC Name 2-(4-methoxy-3-nitroanilino)ethanol
Standard InChI InChI=1S/C9H12N2O4/c1-15-9-3-2-7(10-4-5-12)6-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3
Standard InChI Key BGANLZMZHWJPFY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-]
Canonical SMILES COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-]

Introduction

2-((4-Methoxy-3-nitrophenyl)amino)ethanol is an organic compound characterized by its functional groups, including a nitro group (-NO₂), a methoxy group (-OCH₃), and an ethanol backbone (-CH₂CH₂OH). This compound is of interest in organic synthesis and pharmaceutical applications due to its structural properties and reactivity.

Synthesis

The synthesis of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol typically involves the following steps:

  • Nitration Reaction: A methoxy-substituted benzene undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the meta position.

  • Amination Process: The nitro compound is reacted with ethanolamine under controlled conditions to form the final product.

The reaction is usually catalyzed by acids or bases, depending on the desired reaction pathway.

Analytical Characterization

The compound's structure and purity are confirmed using various analytical techniques:

  • NMR Spectroscopy:

    • Proton NMR (1^1H NMR): Identifies the hydrogen environments in the molecule.

    • Carbon NMR (13^{13}C NMR): Provides information about carbon atoms in different functional groups.

  • Infrared (IR) Spectroscopy:

    • Key peaks include:

      • O-H stretching: ~3400 cm⁻¹

      • N-H stretching: ~3300 cm⁻¹

      • Nitro group vibrations: ~1500–1600 cm⁻¹

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography:

    • Determines the three-dimensional arrangement of atoms in crystalline form.

Applications

The compound serves as a precursor or intermediate in various applications:

  • Pharmaceuticals:

    • Used in drug synthesis due to its functional groups that can be modified for bioactivity.

  • Dye Synthesis:

    • Acts as a building block for azo dyes, which are widely used in textiles.

  • Organic Chemistry Research:

    • Utilized as a reagent or starting material for synthesizing more complex molecules.

Safety and Handling

While handling this compound, precautions should be taken due to the presence of the nitro group, which can be reactive under certain conditions:

  • Toxicity: May cause irritation upon contact with skin or eyes.

  • Storage Conditions: Store in a cool, dry place away from light and moisture.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.

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